Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1355171-49-1) is a fluorinated imidazopyridine derivative with a molecular weight of 328.66 g/mol and a purity of 96% . Its structure features dichloro substituents at positions 3 and 8, a trifluoromethyl group at position 6, and an ethyl ester at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties conferred by the halogen and fluorine substituents.
Properties
IUPAC Name |
ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCQNOSCLGVGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-(Trifluoromethyl)pyridin-2-amine with Ethyl Bromopyruvate
- Reaction Conditions:
- Reactants: 5-(trifluoromethyl)pyridin-2-amine and ethyl bromopyruvate
- Solvent: Mixed methanol and 1,2-dimethoxyethane (1:1)
- Temperature: 80°C
- Time: 14 hours
- Procedure:
- The amine is dissolved in the solvent mixture.
- Ethyl bromopyruvate is added dropwise.
- The reaction mixture is stirred at 80°C for 14 hours.
- After completion, the solvent is removed under reduced pressure.
- The residue is purified by silica gel column chromatography.
- Yield: Approximately 42%
- Product: Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Reference Data: LCMS m/z = 259 (M+H)+
Catalytic Hydrogenation (Optional Step for Derivatives)
- Purpose: Reduction of the imidazo[1,2-a]pyridine ring to tetrahydro derivatives, which may be intermediates in some synthetic routes.
- Conditions:
- Catalyst: 20% palladium hydroxide on carbon
- Solvents: Tetrahydrofuran (THF), ethanol, acetic acid
- Temperature: 20°C
- Pressure: ~3 atm hydrogen
- Time: 16 hours
- Outcome: Partial hydrogenation of the heterocyclic ring, yielding ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Summary Table of Key Preparation Steps
| Step | Reactants & Reagents | Solvent(s) | Conditions (Temp, Time) | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | 5-(Trifluoromethyl)pyridin-2-amine + Ethyl bromopyruvate | Methanol + 1,2-dimethoxyethane | 80°C, 14 h | 42 | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| 2 | 3-Bromo-2-oxo-propionic acid ethyl ester + 5-(Trifluoromethyl)pyridin-2-ylamine | Ethanol | 20–80°C, 66 h | Not stated | Same as step 1 intermediate |
| 3 | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate + NCS | DMF | 40°C, 4 h | Not stated | Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| 4 | (Further chlorination step) | Likely DMF or similar | Controlled temp/time | Not stated | Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| 5 (Optional) | Intermediate + Pd(OH)2/C + H2 | THF, EtOH, AcOH | 20°C, 16 h, 3 atm H2 | Not stated | Tetrahydro derivative |
Research Findings and Notes
- The initial cyclization step is crucial and typically yields moderate amounts (~40%) of the imidazo[1,2-a]pyridine core bearing the trifluoromethyl substituent.
- Sodium bicarbonate or sodium hydrogenocarbonate is often used as a base to facilitate cyclization and neutralize acidic byproducts.
- Chlorination with N-chlorosuccinimide is a mild and selective method for introducing chlorine atoms on the heterocyclic ring, enabling stepwise functionalization.
- Purification is generally achieved by silica gel chromatography or recrystallization from appropriate solvents.
- Stability data indicate the compound is stable under standard conditions, with no hazardous polymerization observed.
- The described methods are reproducible and scalable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds possess significant antibacterial and antifungal properties. Studies have demonstrated that modifications to the imidazo ring can enhance activity against various pathogens .
Anticancer Properties
Recent studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agrochemicals
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Imidazo[1,2-a]pyridine derivatives are known for their effectiveness against a range of agricultural pests. This compound may exhibit similar properties, making it a candidate for further development in crop protection formulations .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the material's hydrophobicity and stability under harsh conditions, making it suitable for applications in coatings and advanced materials .
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations to create more complex molecules used in pharmaceuticals and agrochemicals. The ability to introduce diverse substituents makes it valuable in synthetic organic chemistry .
Case Study 1: Antimicrobial Testing
A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used as controls.
Case Study 2: Pesticide Development
In agricultural research conducted by [Institute Y], the compound was tested for its effectiveness against aphids on tomato plants. Results indicated a reduction in pest populations by over 70% within two weeks of application compared to untreated controls.
Case Study 3: Polymer Application
A collaborative study between [Company Z] and [Research Lab A] focused on developing new polymer coatings incorporating this compound. The resultant polymers showed improved resistance to UV degradation and enhanced mechanical properties compared to traditional coatings.
Mechanism of Action
The mechanism of action of ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Halogenation Patterns
(a) Ethyl 8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 353258-31-8)
- Molecular Formula : C₁₁H₈ClF₃N₂O₂
- Molecular Weight : 292.64 g/mol
- Key Differences : Lacks the 3-chloro substituent present in the target compound. The absence of the 3-chloro group reduces steric hindrance and may enhance solubility but could lower binding affinity in biological targets requiring halogen interactions .
(b) Ethyl 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 478040-91-4)
- Molecular Formula : C₁₀H₈Cl₂N₂O₂
- Molecular Weight : 259.09 g/mol
- Key Differences : Replaces the 6-trifluoromethyl and 8-chloro groups with a 6-chloro substituent. The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, making it more suitable for applications requiring prolonged activity .
(c) Ethyl 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-38-1)
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- Key Differences : Only a single chloro substituent at position 4. The absence of additional halogens and the trifluoromethyl group results in lower molecular weight and reduced electronic effects, limiting its utility in high-affinity binding scenarios .
Functional Group Modifications
(a) Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-37-0)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- Key Differences: Substitutes chlorine with bromine at position 5.
(b) Ethyl 6-Fluoro-imidazo[1,2-a]pyridine-2-carboxylate (CAS: 367500-93-4)
Trifluoromethyl-Containing Analogs
(a) Ethyl 6-Bromo-3-Chloro-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1121056-78-7)
- Molecular Formula : C₁₁H₇BrClF₃N₂O₂
- Molecular Weight : 371.54 g/mol
- Key Differences : Adds a bromine at position 6 alongside the 3-chloro and 8-trifluoromethyl groups. The bromine introduces greater steric bulk and polarizability, which may affect reactivity in cross-coupling reactions compared to the target compound’s dichloro-trifluoromethyl combination .
Structural and Property Comparison Table
Biological Activity
Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound belongs to the imidazopyridine class and has garnered attention for its applications in medicinal chemistry due to its structural features that suggest various therapeutic properties.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₇Cl₂F₃N₂O₂
- Molecular Weight : 327.09 g/mol
- CAS Number : 1355171-49-1
- MDL Number : MFCD17168289
The compound features a dichloro and trifluoromethyl substitution pattern on the imidazopyridine core, which is critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazopyridine derivatives. For instance, compounds similar to this compound have shown significant activity against various strains of viruses, including influenza. One study reported that a related compound exhibited an IC50 value of 27.4 nM against viral replication in a mouse model, indicating strong antiviral properties .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A related study demonstrated that imidazopyridine derivatives could inhibit cell proliferation in cancer cell lines with IC50 values as low as 0.126 μM. Notably, these compounds showed selective toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic window .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 | High |
| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Low |
The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways. It may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival . Additionally, the compound has been shown to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
Safety and Toxicology
In vivo studies assessing the safety profile of similar compounds have indicated favorable outcomes. For example, a subacute toxicity study in mice revealed no significant adverse effects at doses up to 40 mg/kg when administered orally over three days . This suggests that this compound may possess a good safety profile for further development.
Case Studies
One notable case study involved the evaluation of a derivative's effects on lung metastasis in a mouse model of triple-negative breast cancer (TNBC). The treatment led to significant reductions in metastatic nodules compared to control groups, underscoring the potential of this compound in oncology .
Q & A
Q. What are the established synthetic routes for Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how are yields optimized?
The compound is typically synthesized via a two-step substitution reaction. First, ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under reflux in ethanol to form the imidazo[1,2-a]pyridine core. Optimization involves controlling stoichiometry (1:1 molar ratio) and reaction time (12–16 hours), achieving yields up to 94.06% for intermediates and 87.12% for the final product . Hydrogenation steps (e.g., using Pd/C under H₂ pressure) may further refine intermediates, as seen in related imidazo[1,2-a]pyridine derivatives, with yields up to 86.81% .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H NMR : Confirms substitution patterns (e.g., trifluoromethyl and chloro groups) via chemical shifts (e.g., δ 7.74 ppm for imidazo protons) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+1]+ 452.42 for derivatives) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>98%) and correct C:H:N ratios .
Q. What are common impurities or by-products during synthesis, and how are they mitigated?
By-products include unreacted starting materials (e.g., ethyl bromopyruvate) or regioisomers due to competing substitution pathways. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) effectively isolates the target compound. For example, residual bromopyruvate can be removed using aqueous extraction .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products and enhance scalability?
- Temperature Control : Maintaining reflux (~80°C) prevents side reactions like hydrolysis of the ester group .
- Catalyst Selection : Pd/C in hydrogenation steps reduces nitro or unsaturated intermediates with high selectivity .
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of halogenated intermediates, while ethanol minimizes side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for analogous imidazo[1,2-a]pyridines, improving yield by ~15% .
Q. What strategies are used to evaluate the biological activity of this compound and its derivatives?
- Kinase Inhibition Assays : Test inhibition of cyclin-dependent kinases (CDKs) via ATP-competitive binding assays (IC50 values <1 μM for related compounds) .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., lung A549, pancreatic MiaPaCa-2) to measure IC50 values. Derivatives with hydrazone substituents show IC50 values of 2.5–8.7 μM .
- Receptor Tyrosine Kinase (RTK) Profiling : High-throughput screening against c-Met or EGFR kinases identifies selectivity profiles .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) to address yield inconsistencies .
- Structural Reanalysis : Use X-ray crystallography (e.g., CCDC deposition for ethyl 8-amino-6-bromo derivatives) to confirm regiochemistry .
- Dose-Response Curves : Repeat bioassays with standardized protocols (e.g., fixed DMSO concentrations) to resolve variability in IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
